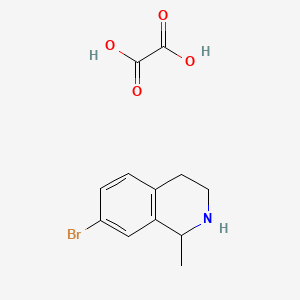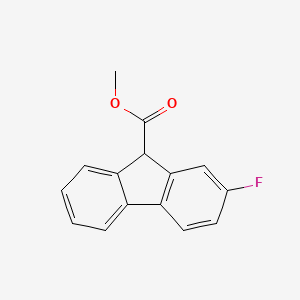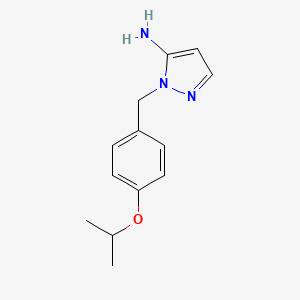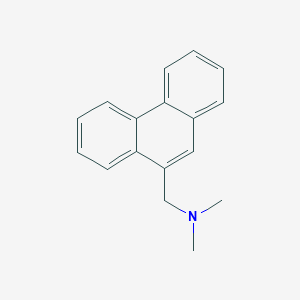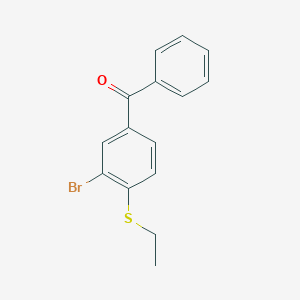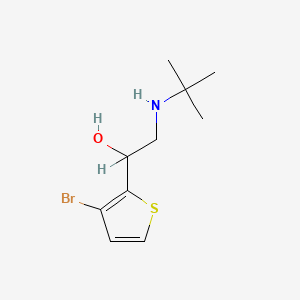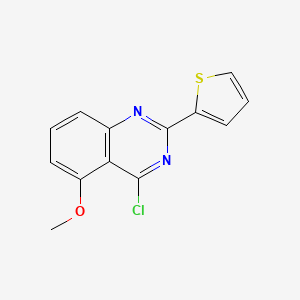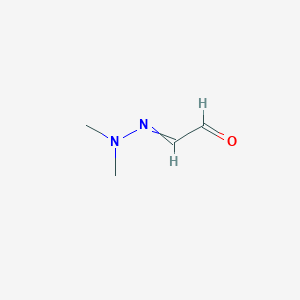
(Dimethylhydrazono)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
(Dimethylhydrazono)acetaldehyde can be synthesized through the reaction of glyoxal with dimethylhydrazine. The reaction typically occurs under mild conditions, with the glyoxal reacting with dimethylhydrazine in a solvent such as ethanol or methanol. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or distillation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(Dimethylhydrazono)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazones .
科学研究应用
(Dimethylhydrazono)acetaldehyde has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
作用机制
The mechanism of action of (dimethylhydrazono)acetaldehyde involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the compound can undergo nucleophilic addition reactions, leading to the formation of various derivatives. These interactions and reactions are crucial for its applications in different fields .
相似化合物的比较
Similar Compounds
Glyoxal: The parent compound of (dimethylhydrazono)acetaldehyde, used in various chemical reactions.
Dimethylhydrazine: A precursor used in the synthesis of this compound.
Hydrazones: A class of compounds similar to this compound, with various applications in organic synthesis.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of glyoxal and dimethylhydrazine. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in organic synthesis and other applications .
属性
分子式 |
C4H8N2O |
|---|---|
分子量 |
100.12 g/mol |
IUPAC 名称 |
2-(dimethylhydrazinylidene)acetaldehyde |
InChI |
InChI=1S/C4H8N2O/c1-6(2)5-3-4-7/h3-4H,1-2H3 |
InChI 键 |
WJYMBVJBSFMDLE-UHFFFAOYSA-N |
规范 SMILES |
CN(C)N=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-ethyl-](/img/structure/B13940167.png)
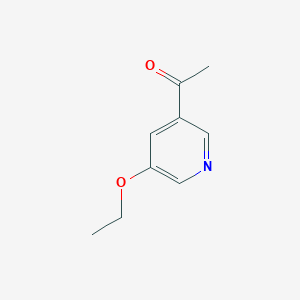
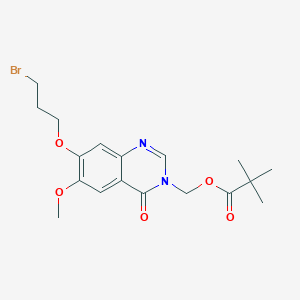
![1H-Benzofuro[2,3-f]indole-2,3-dione](/img/structure/B13940188.png)
